molecular formula C30H35Cl2N7O3 B12367954 IL17A-IN-1

IL17A-IN-1

カタログ番号: B12367954
分子量: 612.5 g/mol
InChIキー: IBSDYENBKONGIL-JKLWDZIJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IL17A-IN-1 is a potent and orally active inhibitor of interleukin 17A, a cytokine involved in inflammatory and autoimmune diseases. This compound has shown promise in the treatment of conditions such as plaque psoriasis, psoriatic arthritis, and ankylosing spondylitis, as well as in cancer research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of IL17A-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it typically involves organic synthesis techniques such as condensation reactions, cyclization, and purification processes .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis in a controlled environment, ensuring high purity and yield. This would include the use of automated reactors, chromatography for purification, and stringent quality control measures to meet pharmaceutical standards .

化学反応の分析

Types of Reactions

IL17A-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .

科学的研究の応用

IL17A-IN-1 has a wide range of scientific research applications:

作用機序

IL17A-IN-1 exerts its effects by inhibiting the activity of interleukin 17A. This cytokine is involved in the recruitment of neutrophils and the promotion of inflammatory responses. This compound binds to interleukin 17A, preventing it from interacting with its receptor, thereby blocking the downstream signaling pathways that lead to inflammation. The key molecular targets include the interleukin 17 receptor and associated signaling proteins such as nuclear factor kappa B and mitogen-activated protein kinases .

類似化合物との比較

IL17A-IN-1 is unique in its high potency and oral bioavailability compared to other interleukin 17A inhibitors. Similar compounds include:

This compound stands out due to its small molecule nature, which allows for oral administration and potentially lower production costs compared to monoclonal antibodies.

特性

分子式

C30H35Cl2N7O3

分子量

612.5 g/mol

IUPAC名

4,5-dichloro-N-[(3R,5S)-3-[[(1S)-1-[6-(1-methylpiperidin-4-yl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]ethyl]carbamoyl]-5-phenyloxolan-3-yl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C30H35Cl2N7O3/c1-18(27-33-14-20-15-39(16-24(20)36-27)21-8-10-38(2)11-9-21)34-29(41)30(37-28(40)23-12-22(31)26(32)35-23)13-25(42-17-30)19-6-4-3-5-7-19/h3-7,12,14,18,21,25,35H,8-11,13,15-17H2,1-2H3,(H,34,41)(H,37,40)/t18-,25-,30+/m0/s1

InChIキー

IBSDYENBKONGIL-JKLWDZIJSA-N

異性体SMILES

C[C@@H](C1=NC=C2CN(CC2=N1)C3CCN(CC3)C)NC(=O)[C@]4(C[C@H](OC4)C5=CC=CC=C5)NC(=O)C6=CC(=C(N6)Cl)Cl

正規SMILES

CC(C1=NC=C2CN(CC2=N1)C3CCN(CC3)C)NC(=O)C4(CC(OC4)C5=CC=CC=C5)NC(=O)C6=CC(=C(N6)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。